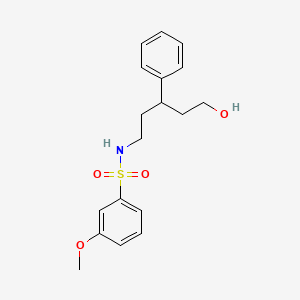![molecular formula C11H11Cl2N3OS B2742444 5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 861240-04-2](/img/structure/B2742444.png)
5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol, commonly referred to as DCTT, is a synthetic compound that has been used for a variety of scientific research applications. DCTT is a derivative of 1,2,4-triazole, a five-membered heterocyclic aromatic compound, and is synthesized through a reaction between 2,5-dichlorophenoxyacetic acid and 4-methyl-4H-1,2,4-triazole-3-thiol.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
A study on the synthesis of novel compounds related to "5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol" includes the creation of a novel compound through specific chemical reactions and the analysis of its crystal structure. The research highlights the molecule's structural details, providing insights into its potential applications in material science and chemical synthesis (Xue et al., 2008).
Biological Applications
Several studies have been conducted on derivatives of the triazole class for their potential biological activities. For instance, compounds synthesized from similar molecular frameworks demonstrated significant anti-inflammatory and molluscicidal activities, which might suggest potential applications in pharmaceuticals and biocontrol (M. F. El Shehry et al., 2010). Additionally, antioxidative activities of certain derivatives indicate their utility in combating oxidative stress, a key factor in various diseases (G. Aktay et al., 2005).
Antimicrobial and Anticancer Potential
The antimicrobial activities of new 1,2,4-triazole derivatives have been explored, with some compounds showing promising results against a range of microorganisms. This suggests potential applications in developing new antimicrobial agents (H. Bektaş et al., 2007). Moreover, the in vitro anticancer evaluation of novel 1,2,4-triazolin-3-one derivatives provides a foundation for further research into their use as anticancer agents, highlighting the versatility of this chemical framework in medical research (P. Kattimani et al., 2013).
Mécanisme D'action
Mode of Action
It is known that compounds with similar structures, such as 2,4-dichlorophenoxyacetic acid (2,4-d), act as systemic herbicides that kill most broadleaf weeds by causing uncontrolled growth
Biochemical Pathways
Based on its structural similarity to 2,4-d, it may interfere with normal plant growth processes, leading to uncontrolled growth and eventual death of the plant
Result of Action
Based on its potential similarity to 2,4-d, it may cause uncontrolled growth in plants, leading to their death .
Propriétés
IUPAC Name |
3-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3OS/c1-6(10-14-15-11(18)16(10)2)17-9-5-7(12)3-4-8(9)13/h3-6H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCWJOGJUGJNQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1C)OC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

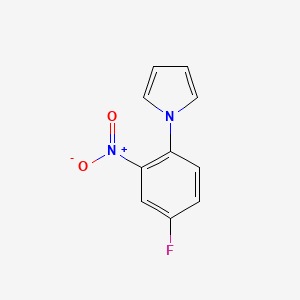
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiophene-2-carboxamide](/img/structure/B2742365.png)
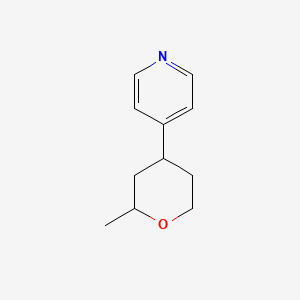
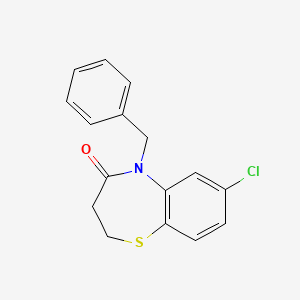
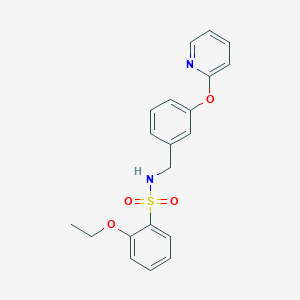
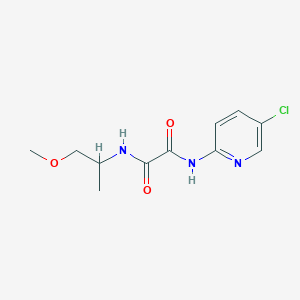
![2-chloro-4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2742371.png)
![2-(2,3-Dimethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2742372.png)
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2742373.png)
![Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2742375.png)
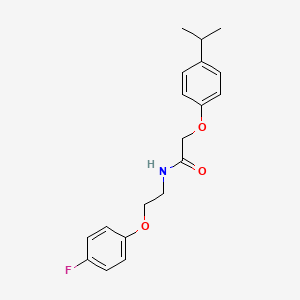
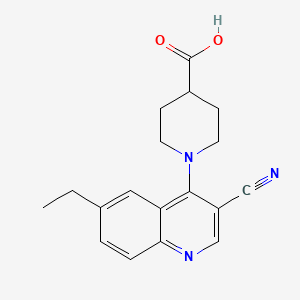
![N-(5-chloro-2-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2742381.png)
